N'-(3-chlorobenzoyl)nicotinohydrazide
Description
N'-(3-Chlorobenzoyl)nicotinohydrazide is a nicotinohydrazide derivative synthesized via the acylation of isonicotinohydrazide with 3-chlorobenzoyl chloride . This compound exhibits notable biological activities, including antituberculosis (MIC = 25 ppm against Mycobacterium tuberculosis H37Rv) and broad-spectrum antibacterial effects (MIC = 0.39 ppm against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli) . The iron(III) complex shows shifts in UV-Vis λmax (265 nm vs. 268 nm in the ligand) and IR spectra (C=O stretch at 1648 cm⁻¹ vs. 1640 cm⁻¹ in the ligand), confirming metal-ligand interactions .
Properties
IUPAC Name |
N'-(3-chlorobenzoyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-11-5-1-3-9(7-11)12(18)16-17-13(19)10-4-2-6-15-8-10/h1-8H,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCITMGUXWZDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Metal Complexation and Stability
- Iron(III) Complex: The bis(N'-(3-chlorobenzoyl)isonicotinohydrazide)iron(III) complex demonstrates enhanced thermal stability compared to the free ligand. IR spectra reveal Fe–O (545 cm⁻¹) and Fe–N (491 cm⁻¹) bonds, confirming octahedral coordination geometry .
Structural and Supramolecular Features
- Hydrogen Bonding and Planarity: Intramolecular O–H⋯N hydrogen bonds in compounds like (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate stabilize planar conformations (dihedral angles: 0.74°–12.8° between aromatic rings). Enhanced planarity may improve target binding .
- Chelate Ring Stacking: Mercury(II) halide complexes with nicotinohydrazide ligands exhibit recurrent chelate ring stacking, influencing crystal packing and stability. For example, [Hg(μ-L)BrHgBr₂]ₙ shows Hg⋯π interactions critical for supramolecular assembly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
